3-Amino-5-fluoropyridin-2-ol
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Overview
Description
3-Amino-5-fluoropyridin-2-ol is a fluorinated pyridine derivative with the molecular formula C5H5FN2O. This compound is characterized by the presence of an amino group at the third position, a fluorine atom at the fifth position, and a hydroxyl group at the second position on the pyridine ring. It is a white crystalline solid that is soluble in water and common organic solvents .
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 3-amino-5-fluoropyridin-2-ol belongs, are known for their interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Mode of Action
Fluoropyridines, in general, owe their unique properties to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . This influences their interaction with targets and the resulting changes.
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications . The presence of fluorine atoms in these compounds can lead to improved physical, biological, and environmental properties .
Result of Action
Fluoropyridines are known to have potential as imaging agents for various biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-fluoropyridin-2-ol typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-amino-2-hydroxypyridine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere, often at room temperature, to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-fluoropyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Amino-5-fluoropyridin-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
5-Amino-2-fluoropyridine: Similar structure but lacks the hydroxyl group at the second position.
2-Amino-3-fluoropyridine: Fluorine atom at the third position instead of the fifth.
Uniqueness: 3-Amino-5-fluoropyridin-2-ol is unique due to the specific positioning of the amino, fluorine, and hydroxyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
3-amino-5-fluoro-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMZQYAQKSDACX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682473 |
Source
|
Record name | 3-Amino-5-fluoropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261923-85-6 |
Source
|
Record name | 3-Amino-5-fluoropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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